molecular formula C23H23N3O5 B2869599 ethyl 4-(2-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 941974-40-9

ethyl 4-(2-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2869599
CAS No.: 941974-40-9
M. Wt: 421.453
InChI Key: QOUGMFRQERQNML-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 2-ethoxybenzamido group at position 4, a 2-methylphenyl group at position 1, and an ethyl ester at position 2. Its structural complexity arises from the interplay of electron-donating (e.g., methyl, ethoxy) and hydrogen-bonding (amide) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

ethyl 4-[(2-ethoxybenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-30-19-13-9-7-11-16(19)22(28)24-17-14-20(27)26(18-12-8-6-10-15(18)3)25-21(17)23(29)31-5-2/h6-14H,4-5H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUGMFRQERQNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 941885-89-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic applications based on a review of diverse scientific literature.

  • Molecular Formula : C23H23N3O5
  • Molecular Weight : 421.4458 g/mol
  • SMILES Notation : CCOC(=O)c1nn(c(=O)cc1NC(=O)c1ccccc1OCC)c1ccc(cc1)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway includes the formation of the pyridazine ring and subsequent modifications to introduce the ethoxybenzamido and methylphenyl substituents. Specific reaction conditions and reagents are crucial for optimizing yield and purity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited significant cytotoxicity with a GI50 value indicating effective growth inhibition.
  • MDA-MB-468 (triple-negative breast cancer) : Showed enhanced selectivity and potency compared to standard treatments like gefitinib.

The mechanism underlying its antitumor activity may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Cell LineGI50 Value (µM)Reference
MCF-719.3
MDA-MB-4685.2

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of EGFR Signaling : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in various cancers.
  • Induction of Apoptosis : It may promote apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound could interfere with cell cycle progression, particularly at the G1/S transition.

Study 1: Cytotoxic Evaluation

In a study evaluating a series of pyridazine derivatives, this compound was assessed for its cytotoxic effects against breast cancer cell lines. The results indicated that this compound displayed a potent inhibitory effect on MDA-MB-468 cells with a GI50 value significantly lower than that of gefitinib, suggesting a promising alternative treatment strategy for resistant breast cancers .

Study 2: Synergistic Effects

Another study investigated the synergistic effects of this compound when combined with other chemotherapeutic agents. The combination treatments showed enhanced efficacy in inhibiting tumor growth compared to monotherapies, highlighting its potential role in combination therapy regimens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with ethyl pyridazine carboxylates reported in and , which vary in substituents at positions 1, 4, and 3. Key differences include:

Substituent Diversity: Position 1: The target compound features a 2-methylphenyl group, whereas analogs in have substituents such as 3-chlorophenyl, 4-hydroxyphenyl, or 4-nitrophenyl. Ortho-substituted phenyl groups (e.g., 2-methylphenyl) may sterically hinder rotational freedom compared to para-substituted variants . Position 4: The 2-ethoxybenzamido group introduces hydrogen-bonding capability, contrasting with cyano or methyl groups in analogs (e.g., compounds 12b–12g in ). This amide functionality could enhance solubility or target binding compared to non-polar substituents.

Physicochemical Properties

A comparative analysis of melting points and yields from reveals trends influenced by substituent chemistry:

Compound (Substituents) Yield (%) Melting Point (°C) Key Substituent Effects
Target Compound N/A N/A 2-Ethoxybenzamido (H-bond donor), 2-methylphenyl (steric bulk)
12b (3-Chlorophenyl, cyano) 63 109–110 Electron-withdrawing Cl increases polarity
12d (4-Hydroxyphenyl, cyano) 95 220–223 Hydroxyl enables H-bonding, raising melting point
12e (4-Methoxyphenyl, cyano) 81 164–164.5 Electron-donating methoxy reduces lattice energy
12g (4-Trifluoromethylphenyl, cyano) 40 N/A Strongly electron-withdrawing CF₃ may reduce stability
  • Melting Points : The hydroxyl-substituted 12d exhibits the highest melting point (220–223°C), attributed to intermolecular hydrogen bonding. The target compound’s 2-ethoxybenzamido group may similarly enhance intermolecular interactions, though steric effects from the ortho-methyl group could offset this.
  • Yields : Electron-donating groups (e.g., 4-methoxyphenyl in 12e) correlate with higher yields (81–95%), whereas electron-withdrawing groups (e.g., nitro in 12g) reduce yields (40–50%). The target compound’s synthesis may face challenges due to steric hindrance from the 2-methylphenyl group.

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